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Compound of Interest

Compound Name: CP-339818

Cat. No.: B1669486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of CP-339818, a potent

blocker of the voltage-gated potassium channel Kv1.3. The information presented herein is

intended to assist researchers in evaluating its potential applications and off-target effects.

Introduction
CP-339818 is a non-peptide small molecule that has garnered significant interest for its potent

inhibition of the Kv1.3 channel, a key regulator of T-lymphocyte activation.[1] By blocking

Kv1.3, CP-339818 can suppress the immune response, making it a valuable tool for studying

autoimmune diseases and a potential therapeutic candidate. This guide offers a detailed

comparison of its activity against various ion channels, supported by available experimental

data.

Selectivity Profile of CP-339818
The inhibitory activity of CP-339818 has been characterized against a panel of voltage-gated

potassium (Kv) channels and other ion channels. The following table summarizes the available

half-maximal inhibitory concentration (IC50) values.
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Ion Channel
Family

Subtype IC50 (µM)
Selectivity vs.
Kv1.3

Reference

Potassium (Kv) Kv1.3 0.2 - [1]

Kv1.4 0.3 1.5-fold [2]

Kv1.1 62 310-fold [2]

Kv1.2 14 70-fold [2]

Kv1.5 19 95-fold [2]

Kv1.6 20 100-fold [2]

Kv3.1 17 85-fold [2]

Kv3.2 10 50-fold [2]

Kv3.4 36 180-fold [2]

Kv4.2 >10 >50-fold [2]

Hyperpolarizatio

n-activated cyclic

nucleotide-gated

(HCN)

HCN1 18.9 94.5-fold [1]

HCN4 43.4 217-fold [1]

Calcium-

activated

Potassium (KCa)

- >500 >2500-fold [2]

Calcium

Release-

Activated

Calcium (CRAC)

- >100 >500-fold [2]

Voltage-gated

Sodium (Nav)
Not Reported - -

Voltage-gated

Calcium (Cav)
Not Reported - -
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Note: The selectivity of CP-339818 against voltage-gated sodium (Nav) and calcium (Cav)

channels has not been reported in the reviewed literature.

T-Lymphocyte Activation Signaling Pathway
The primary therapeutic potential of CP-339818 stems from its ability to inhibit T-lymphocyte

activation by blocking Kv1.3 channels. The diagram below illustrates the critical role of Kv1.3 in

this signaling cascade.
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T-Cell Activation Pathway and the Role of Kv1.3

Plasma Membrane

Cytosol

Nucleus

T-Cell Receptor (TCR)

Kv1.3 Channel

Depolarization
Opens

Phospholipase C (PLC) K⁺ Efflux

CRAC Channel

Ca²⁺ Influx

IP3

Ca²⁺ (ER)

Release

↑ [Ca²⁺]i

Store Depletion
Activates

Calcineurin

Activates

NFAT-P

Dephosphorylates

NFAT

NFAT

Translocation

Gene Transcription
(e.g., IL-2)

T-Cell Activation
(Proliferation, Cytokine Release)

Antigen Presenting Cell (APC)

Antigen Presentation Maintains Driving Force for

CP-339818

Blocks

Click to download full resolution via product page

T-Cell activation pathway involving Kv1.3.
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Upon antigen presentation by an antigen-presenting cell (APC) to the T-cell receptor (TCR), a

signaling cascade is initiated. This leads to the release of calcium (Ca²⁺) from the endoplasmic

reticulum (ER). The depletion of ER Ca²⁺ stores triggers the opening of Calcium Release-

Activated Calcium (CRAC) channels in the plasma membrane, allowing for a sustained influx of

extracellular Ca²⁺. This rise in intracellular Ca²⁺ activates calcineurin, which dephosphorylates

the Nuclear Factor of Activated T-cells (NFAT). NFAT then translocates to the nucleus to initiate

the transcription of genes required for T-cell activation, such as Interleukin-2 (IL-2).

The initial influx of Ca²⁺ causes membrane depolarization, which opens voltage-gated Kv1.3

channels. The subsequent efflux of potassium (K⁺) ions through Kv1.3 channels repolarizes the

membrane, maintaining the electrochemical gradient necessary for sustained Ca²⁺ influx

through CRAC channels. By blocking Kv1.3, CP-339818 inhibits this repolarization, leading to a

reduction in the driving force for Ca²⁺ entry, thereby suppressing T-cell activation.

Experimental Protocols
The following provides a representative methodology for determining the IC50 of a compound

against Kv1.3 channels using whole-cell patch-clamp electrophysiology.

Cell Preparation:

Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably

expressing the human Kv1.3 channel are commonly used.

Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in an appropriate growth

medium.

For recording, cells are dissociated and plated onto glass coverslips.

Electrophysiological Recording:

Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition

system.

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ when filled with the

intracellular solution.
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Solutions:

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10

Glucose; pH adjusted to 7.4 with NaOH.

Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2

with KOH.

Recording Procedure:

A coverslip with adherent cells is placed in the recording chamber and perfused with the

extracellular solution.

A glass pipette filled with the intracellular solution is brought into contact with a cell to form

a high-resistance (>1 GΩ) seal (cell-attached configuration).

The cell membrane under the pipette tip is ruptured by gentle suction to achieve the

whole-cell configuration.

The cell is held at a holding potential of -80 mV.

Kv1.3 currents are elicited by applying depolarizing voltage steps (e.g., to +40 mV for 200

ms).

The test compound (CP-339818) is applied at various concentrations through the

perfusion system.

The peak outward current at each concentration is measured and compared to the control

current to determine the percentage of inhibition.

The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Data Analysis Workflow:

The following diagram outlines the general workflow for analyzing the electrophysiological data

to determine the IC50 value.
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IC50 Determination Workflow
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Workflow for IC50 determination.
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Conclusion
CP-339818 is a potent and selective inhibitor of the Kv1.3 and Kv1.4 potassium channels. Its

high degree of selectivity against other Kv channels makes it a valuable pharmacological tool

for investigating the physiological and pathological roles of Kv1.3. The lack of data on its

activity against Nav and Cav channels warrants further investigation to fully characterize its

selectivity profile. The detailed understanding of its mechanism of action in T-cell activation

provides a strong rationale for its exploration in the context of immune-mediated disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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